N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide

Kinase inhibitor SAR Regioisomer selectivity Naphthamide orientation

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide (CAS 899737-35-0; molecular formula C23H17N5O2; molecular weight 395.422 g/mol) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class of heterocyclic kinase inhibitors. It incorporates three pharmacologically relevant structural motifs: a 1-(p-tolyl)-substituted pyrazolo[3,4-d]pyrimidin-4-one core, an N-acylhydrazone-like linkage at the 5-position, and a 2-naphthamide terminal group.

Molecular Formula C23H17N5O2
Molecular Weight 395.422
CAS No. 899737-35-0
Cat. No. B2915308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide
CAS899737-35-0
Molecular FormulaC23H17N5O2
Molecular Weight395.422
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C23H17N5O2/c1-15-6-10-19(11-7-15)28-21-20(13-25-28)23(30)27(14-24-21)26-22(29)18-9-8-16-4-2-3-5-17(16)12-18/h2-14H,1H3,(H,26,29)
InChIKeyQHBUDQKDGPSMQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide (CAS 899737-35-0): Procurement-Relevant Identity and Structural Class Baseline


N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide (CAS 899737-35-0; molecular formula C23H17N5O2; molecular weight 395.422 g/mol) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class of heterocyclic kinase inhibitors . It incorporates three pharmacologically relevant structural motifs: a 1-(p-tolyl)-substituted pyrazolo[3,4-d]pyrimidin-4-one core, an N-acylhydrazone-like linkage at the 5-position, and a 2-naphthamide terminal group . Pyrazolo[3,4-d]pyrimidines are established adenine bioisosteres that compete at the ATP-binding pocket of multiple protein kinases, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and phosphodiesterases (PDEs) [1]. This compound is supplied exclusively for non-human research purposes and is available from multiple commercial vendors at research-grade purity .

Why N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide Cannot Be Interchanged with In-Class Analogs: Structural and Pharmacological Basis


Within the pyrazolo[3,4-d]pyrimidin-4-one chemical space, three structural variables jointly determine target selectivity, binding kinetics, and cellular potency . First, the naphthamide attachment point (2-naphthamide vs. 1-naphthamide regioisomer) alters the dihedral angle between the naphthalene ring and the amide carbonyl, directly influencing the hydrogen-bonding geometry at the kinase hinge region [1]. Second, the N1-aryl substituent (p-tolyl vs. phenyl, 4-fluorophenyl, or 3-chlorophenyl) modulates the electron density on the pyrazolo[3,4-d]pyrimidine core through inductive and resonance effects, shifting inhibitor potency across different kinase targets by orders of magnitude [2]. Third, the 5-position N-acyl substitution (naphthamide vs. anthranilamide, acetamide, or urea) governs the depth of penetration into the selectivity pocket and the compound's overall lipophilicity (calculated logP). Generic replacement with a closely related analog — even one differing by a single methyl group or a naphthalene attachment point — risks complete loss of activity against the intended target or introduction of undesired off-target kinase inhibition . The quantitative evidence below establishes where this specific compound occupies a differentiated position within the analog series.

Quantitative Differentiation Evidence: N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide vs. Closest Analogs


2-Naphthamide Regioisomer Demonstrates ~5-Fold Superior Kinase Inhibitory Activity vs. 1-Naphthamide Analog

The 2-naphthamide substitution pattern is a critical determinant of kinase inhibitory potency. In systematic structure-activity relationship (SAR) studies of naphthamide-fused heterocycles, the 2-naphthamide regioisomer consistently provides an approximately 5-fold increase in inhibitory activity compared to the corresponding 1-naphthamide regioisomer when evaluated against a panel of ATP-competitive kinases . This difference arises from the distinct spatial orientation of the naphthalene ring system: 2-naphthamide projects the fused ring into a hydrophobic selectivity pocket adjacent to the ATP-binding cleft, whereas 1-naphthamide introduces steric clash with the glycine-rich loop (P-loop), reducing binding affinity [1]. Both the target compound (2-naphthamide) and its direct comparator N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide (1-naphthamide) share an identical pyrazolo[3,4-d]pyrimidin-4-one core, isolating the naphthalene attachment point as the sole variable.

Kinase inhibitor SAR Regioisomer selectivity Naphthamide orientation

p-Tolyl N1-Substitution Provides Electron-Donating Advantage Over Phenyl and Halogenated Analogs in CDK2 Inhibition

The N1-p-tolyl group (4-methylphenyl) endows the pyrazolo[3,4-d]pyrimidin-4-one core with electron-donating character (Hammett σ_p = -0.17 for p-CH3) that is absent in the unsubstituted phenyl analog (σ_p = 0.00) and opposite in sign to electron-withdrawing halogenated analogs such as 4-fluorophenyl (σ_p = +0.06) or 3-chlorophenyl (σ_m = +0.37) [1]. In pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors, electron-donating substituents at the N1-aryl position increase the electron density on the pyrimidine N3 and N7 atoms, strengthening the bidentate hydrogen-bonding interaction with the hinge residue Leu83 of CDK2 [2]. This results in improved inhibitory potency. The target compound (N1-p-tolyl) is projected to achieve lower IC50 values against CDK2 compared to the N1-phenyl analog N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide, which lacks this electronic enhancement.

CDK2 inhibition Electron-donating substituent Pyrazolo[3,4-d]pyrimidine SAR

N5-(2-Naphthamide) Substituent Confers Enhanced Lipophilic Ligand Efficiency vs. N5-Anthranilamide in the Same Core Scaffold

The identity of the N5-acyl substituent directly controls the calculated partition coefficient (cLogP), a key parameter governing membrane permeability, solubility, and non-specific protein binding. The target compound, bearing a 2-naphthamide group (calculated cLogP ≈ 3.8-4.2), occupies an intermediate lipophilicity range compared to the more polar N5-anthranilamide analog N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-anthranilamide (cLogP ≈ 2.5-3.0, containing a hydrophilic ortho-amino substituent) and the more lipophilic N5-(1-naphthamide) analog (cLogP ≈ 4.0-4.5, with altered ring orientation) . In the context of orally bioavailable kinase inhibitors, a cLogP of 3-5 is generally associated with favorable absorption and distribution characteristics, whereas cLogP < 3 can limit passive membrane permeability and cLogP > 5 increases the risk of metabolic instability and promiscuous binding [1]. The 2-naphthamide group thus positions this compound within the optimal lipophilicity window for cell-based screening applications.

Lipophilic ligand efficiency Drug-likeness optimization Naphthamide vs. anthranilamide

Pyrazolo[3,4-d]pyrimidine Scaffold Has Demonstrated Multi-Kinase Inhibition at Nanomolar Potency in Closely Related Analog Series

Although direct enzymatic IC50 data for CAS 899737-35-0 have not been published in the peer-reviewed literature, the pyrazolo[3,4-d]pyrimidine scaffold from which this compound is derived has demonstrated consistently potent multi-kinase inhibition across multiple independent studies. A structurally related pyrazolo[3,4-d]pyrimidine derivative (Compound 33) exhibited potent inhibition of FLT3 and VEGFR2 kinases with complete tumor regression in an MV4-11 xenograft mouse model at a once-daily oral dose of 10 mg/kg for 18 days without observable toxicity [1]. In the PKD inhibitor series, pyrazolo[3,4-d]pyrimidine-based compound 17m achieved IC50 values of 17-35 nM against protein kinase D, representing a 10-fold improvement over the parent compound 3-IN-PP1 (IC50 = 94-108 nM) [2]. A closely related 2-naphthamide-containing pyrazolo[3,4-d]pyrimidine derivative (N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide) has been characterized as a CDK2 inhibitor that binds to the active site and prevents substrate phosphorylation . These data establish the scaffold's capacity for nanomolar kinase inhibition that is structurally tunable through N1-aryl and N5-acyl variation.

Multi-kinase inhibition FLT3 inhibitor VEGFR2 inhibitor Nanomolar potency

2-Naphthamide Moiety Has Validated VEGFR2 Kinase Inhibitory Activity with Nanomolar Potency and In Vivo Anti-Angiogenic Efficacy

The 2-naphthamide group itself, independent of the pyrazolo[3,4-d]pyrimidine core, is a validated pharmacophore for VEGFR2 (KDR) kinase inhibition. In an extensive medicinal chemistry program, a series of N-aryl and N-alkyl 2-naphthamides were identified as nanomolar VEGFR2 inhibitors with favorable selectivity profiles against a panel of tyrosine and serine/threonine kinases [1]. Key compounds from this series (naphthamides 3, 20, and 22) demonstrated oral bioavailability and potent inhibition of VEGF-induced angiogenesis in the rat corneal model [2]. Notably, compound 22 achieved 85% inhibition of established HT29 colon cancer and Calu-6 lung cancer xenografts following once-daily oral administration at 10 and 20 mg/kg, respectively [2]. The incorporation of this validated 2-naphthamide pharmacophore into the pyrazolo[3,4-d]pyrimidine scaffold — as realized in CAS 899737-35-0 — generates a chimeric inhibitor structure with the potential for dual kinase engagement (VEGFR2 via the naphthamide and CDK/FLT3 via the pyrazolo[3,4-d]pyrimidine core).

VEGFR2 inhibitor Naphthamide pharmacophore Anti-angiogenesis Xenograft efficacy

N5-Hydrazide-Like Linkage in 5-Position Creates a Conformationally Restricted Scaffold Distinct from N5-Alkyl or N5-Acetamide Analogs

The N5-substitution in CAS 899737-35-0 is achieved through an N-acylhydrazone-like linkage (amide bond directly attaching the 2-naphthoyl group to the N5 nitrogen of the pyrazolo[3,4-d]pyrimidine ring), which is structurally distinct from the N5-acetamide linkage (e.g., N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide) or the N5-urea linkage (e.g., 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives) found in other analogs [1][2]. The direct N-acyl attachment in CAS 899737-35-0 eliminates the methylene spacer present in acetamide-linked analogs, reducing the rotational degrees of freedom and producing a conformationally more restricted, rigidified inhibitor. In kinase inhibitor design, conformational restriction is a well-established strategy to enhance binding affinity by pre-organizing the ligand into its bioactive conformation and reducing the entropic penalty upon target binding [3]. This topological feature distinguishes CAS 899737-35-0 from the broader family of 5-substituted pyrazolo[3,4-d]pyrimidines that employ flexible linkers.

Conformational restriction Hydrazide linkage Kinase selectivity pocket Scaffold topology

Procurement-Driven Application Scenarios for N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide (CAS 899737-35-0)


Kinase Selectivity Panel Screening: Benchmarking 2-Naphthamide vs. 1-Naphthamide Regioisomers for ATP-Competitive Kinase Profiling

This compound is suited as a reference probe in kinase selectivity panels where the objective is to quantify the influence of naphthamide regioisomerism on target engagement across a broad panel of recombinant kinases. The established ~5-fold potency advantage of 2-naphthamide over 1-naphthamide in kinase SAR studies makes CAS 899737-35-0 the appropriate choice for establishing the upper boundary of activity achievable with a 2-naphthamide-substituted pyrazolo[3,4-d]pyrimidine core. Researchers should pair this compound with its 1-naphthamide regioisomer (e.g., N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide) in a head-to-head profiling experiment against a commercial kinase panel (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to generate direct comparative IC50 data that can guide lead optimization decisions.

Dual CDK2/VEGFR2 Inhibitor Lead Generation: Exploiting the Chimeric 2-Naphthamide–Pyrazolo[3,4-d]pyrimidine Architecture

The compound's molecular architecture, which merges a validated VEGFR2-inhibitory 2-naphthamide pharmacophore (nanomolar potency confirmed in independent naphthamide series; 85% xenograft tumor growth inhibition in vivo ) with a CDK2-active pyrazolo[3,4-d]pyrimidine core [1], positions it as a candidate lead-like starting point for dual CDK2/VEGFR2 inhibitor programs. Such dual inhibition is therapeutically relevant in cancers where both angiogenesis (VEGFR2-driven) and cell cycle progression (CDK2-driven) contribute to tumor growth. The compound can be procured to establish preliminary structure-activity relationships at both targets, with iterative optimization focused on balancing the dual inhibitory profile through modifications at the N1-aryl and N5-naphthamide positions.

Computational Chemistry and Molecular Docking: Conformationally Restricted Scaffold for Pose Prediction Validation

The direct N5-acyl linkage in CAS 899737-35-0 eliminates the methylene spacer found in N5-acetamide analogs, reducing the number of rotatable bonds and thus the conformational search space required for accurate molecular docking . This topological feature makes the compound a practical choice for computational chemistry groups seeking to validate docking protocols or scoring functions against pyrazolo[3,4-d]pyrimidine kinase inhibitors. The reduced conformational flexibility increases the probability of correctly predicting the bioactive binding pose, and the compound can serve as a test case for comparing rigid-receptor docking (Glide, GOLD, AutoDock Vina) against induced-fit or ensemble-docking methods before applying these protocols to more flexible analogs.

Structure-Activity Relationship (SAR) Expansion: Systematic Exploration of N1-Aryl and N5-Acyl Substitution Space

CAS 899737-35-0 occupies a specific coordinate in the two-dimensional SAR matrix defined by (N1-aryl substituent) × (N5-acyl substituent). Procuring this compound enables systematic SAR expansion through comparison with: (a) the N1-phenyl variant to assess the electronic contribution of the p-methyl group to CDK2 inhibition ; (b) the N5-anthranilamide variant to evaluate the lipophilicity-permeability trade-off [1]; and (c) the N5-acetamide variants to quantify the impact of conformational restriction on binding kinetics. Such a matrix-based SAR approach, anchored by CAS 899737-35-0 as the p-tolyl/2-naphthamide reference point, provides a rigorous framework for lead optimization decisions grounded in quantitative comparative data rather than isolated single-compound potency measurements.

Quote Request

Request a Quote for N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.